3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide
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Overview
Description
3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Propanamide Group: This step involves the reaction of the quinazolinone core with 4-ethoxyphenylpropanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl groups in the quinazolinone core.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and ethoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Exploring its potential as a therapeutic agent for diseases like cancer or infections.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes or receptors, modulating their activity. This interaction could involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
2,4-dioxo-1,2-dihydroquinazoline derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
N-(4-ethoxyphenyl) derivatives: Compounds with this functional group may have comparable chemical reactivity and applications.
Uniqueness
What sets 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-ethoxyphenyl)propanamide apart is the specific combination of the quinazolinone core with the ethoxyphenylpropanamide group, which may confer unique biological properties and chemical reactivity.
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-ethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-26-14-9-7-13(8-10-14)20-17(23)11-12-22-18(24)15-5-3-4-6-16(15)21-19(22)25/h3-10H,2,11-12H2,1H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRJFDJOURBWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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